Carbostyril, 1,3-dimethyl-4-methoxy-
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Overview
Description
Carbostyril, 1,3-dimethyl-4-methoxy- is a derivative of carbostyril, a heterocyclic compound that is structurally related to quinoline. This compound is known for its interesting fluorescence properties and has been studied for various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbostyril, 1,3-dimethyl-4-methoxy- typically involves the methylation and methoxylation of carbostyril derivatives. One common method includes the reaction of 2-methoxy-N-methyl-4-nitro-aniline with appropriate reagents to introduce the dimethyl and methoxy groups .
Industrial Production Methods
Industrial production methods for carbostyril derivatives often involve multi-step synthesis processes that include nitration, reduction, and cyclization reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Carbostyril, 1,3-dimethyl-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common for modifying the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce amino-substituted carbostyril compounds .
Scientific Research Applications
Carbostyril, 1,3-dimethyl-4-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses.
Biology: The compound’s fluorescence properties make it useful in imaging and tracking biological molecules.
Medicine: Research has explored its potential as an antimicrobial and antitumor agent.
Industry: It is used in the development of dyes and pigments due to its strong fluorescence
Mechanism of Action
The mechanism by which carbostyril, 1,3-dimethyl-4-methoxy- exerts its effects is primarily through its interaction with molecular targets that influence fluorescence. The compound’s structure allows it to absorb light and re-emit it at a different wavelength, making it useful in various imaging applications. Additionally, its antimicrobial activity is thought to be related to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Carbostyril: The parent compound, which lacks the dimethyl and methoxy groups.
4-Methyl-7-amino-2(1H)-quinolinone: Known for its high quantum efficiency.
7-Hydroxy-4-trifluoromethyl-2(1H)-quinolinone: Another derivative with strong fluorescence properties.
Uniqueness
Carbostyril, 1,3-dimethyl-4-methoxy- is unique due to its specific substitution pattern, which enhances its fluorescence properties and makes it particularly useful in applications requiring strong and stable fluorescence .
Properties
CAS No. |
32606-04-5 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-methoxy-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8-11(15-3)9-6-4-5-7-10(9)13(2)12(8)14/h4-7H,1-3H3 |
InChI Key |
KGJOYNVCJDCRTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N(C1=O)C)OC |
Origin of Product |
United States |
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